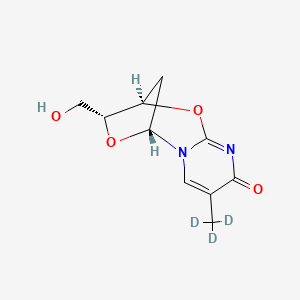

2,3'-Anhydrothymidine-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

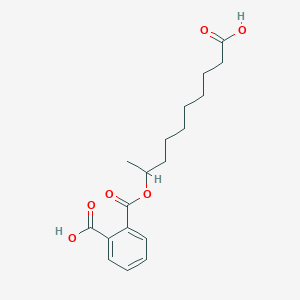

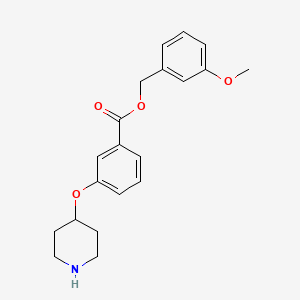

2,3’-Anhydrothymidine-d3 is a deuterium-labeled analogue of 2,3’-Anhydrothymidine. This compound is primarily used in scientific research as a stable isotope-labeled compound. It is an intermediate in the preparation of thymidine derivatives, which are essential in various biochemical and pharmaceutical applications.

Métodos De Preparación

2,3’-Anhydrothymidine-d3 can be synthesized through a one-step procedure involving the conversion of thymidine. The process involves heating thymidine with an excess of diphenyl sulphite in dimethylacetamide solution, yielding 2,3’-Anhydrothymidine . This reaction typically occurs at elevated temperatures and requires careful control of reaction conditions to achieve high yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .

Análisis De Reacciones Químicas

2,3’-Anhydrothymidine-d3 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Common reagents such as lithium azide can react with 2,3’-Anhydrothymidine-d3 to form azido derivatives.

Alkylation: Alkylation reactions can occur at different positions on the molecule, leading to the formation of various alkylated products.

Aplicaciones Científicas De Investigación

2,3’-Anhydrothymidine-d3 has several applications in scientific research:

Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo safely.

Environmental Studies: Used as environmental pollutant standards for detecting air, water, soil, sediment, and food contamination.

Clinical Diagnostics: Employed in imaging, diagnosis, and newborn screening.

Organic Chemistry: Utilized as a chemical reference for identification, qualitative, quantitative detection, and studying reaction mechanisms and kinetics.

Mecanismo De Acción

The mechanism of action of 2,3’-Anhydrothymidine-d3 involves its incorporation into biochemical pathways where it acts as a labeled analogue of thymidine. This incorporation allows researchers to trace and study the metabolic fate of thymidine derivatives in various biological systems. The molecular targets and pathways involved include DNA synthesis and repair mechanisms, where thymidine derivatives play a crucial role.

Comparación Con Compuestos Similares

2,3’-Anhydrothymidine-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. Similar compounds include:

2,3’-Anhydrothymidine: The non-labeled analogue used in similar applications but without the benefits of stable isotope labeling.

3’-Azido-3’-deoxythymidine: Another thymidine derivative used in antiviral research.

5’-Benzoyl-2’,3’-anhydrothymidine: Used in the synthesis of other thymidine derivatives.

These comparisons highlight the unique advantages of 2,3’-Anhydrothymidine-d3 in research applications, particularly in studies requiring stable isotope labeling.

Propiedades

Fórmula molecular |

C10H12N2O4 |

|---|---|

Peso molecular |

227.23 g/mol |

Nombre IUPAC |

(1R,9R,10R)-10-(hydroxymethyl)-4-(trideuteriomethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one |

InChI |

InChI=1S/C10H12N2O4/c1-5-3-12-8-2-6(7(4-13)15-8)16-10(12)11-9(5)14/h3,6-8,13H,2,4H2,1H3/t6-,7-,8-/m1/s1/i1D3 |

Clave InChI |

JCSNHEYOIASGKU-BCELKLLESA-N |

SMILES isomérico |

[2H]C([2H])([2H])C1=CN2[C@H]3C[C@H]([C@H](O3)CO)OC2=NC1=O |

SMILES canónico |

CC1=CN2C3CC(C(O3)CO)OC2=NC1=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-3,5-dichloro-N-[2-(diethylamino)ethyl]-o-anisamide](/img/structure/B13863597.png)

![(3S,13S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13863603.png)

![(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B13863618.png)

![(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13863620.png)